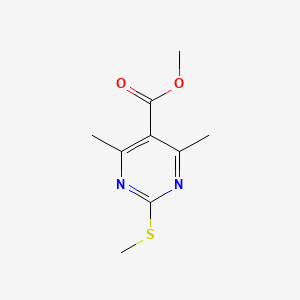
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the reduction of pyrimidines to 1,6-dihydropyrimidines, a process crucial for producing derivatives with different substituents, which can lead to a range of chemical properties and applications (Shadbolt & Ulbricht, 1968). Additionally, it's involved in synthesizing pyrimidine-5-carboxylic acids, which have varying degrees of hydration and can be important for developing new chemical entities (Kress, 1994).
Biological Implications and Advanced Glycation End-products
This compound is also relevant in biological contexts. For example, it's involved in forming advanced glycation end-products (AGEs) such as various imidazolone derivatives. These AGEs have been identified in vivo and are associated with complications in diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Fungicidal Properties
Research shows that certain derivatives of this compound, specifically those synthesized from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, display fungicidal properties. This suggests potential applications in agriculture or pharmaceuticals (Tumkevičius, Urbonas, & Vainilavicius, 2013).
Synthesis of Semiconducting Polymers
This chemical is also crucial in synthesizing novel semiconducting polymers. Its derivatives can be used as substrates for aldol condensation reactions, leading to the creation of new types of conducting materials, potentially useful in electronics and materials science (Gunathilake et al., 2013).
Novel Synthesis Methods and Environmental Applications
An environmentally friendly approach has been developed for synthesizing 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate in the production of this compound. This method uses chloromethane instead of more toxic alternatives, highlighting the compound's significance in green chemistry (Guan et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 4,6-Dichloro-2-(methylthio)pyrimidine, indicates that it may form combustible dust concentrations in air and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
methyl 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-7(8(12)13-3)6(2)11-9(10-5)14-4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIEZFHCOZDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)
![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)
![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)




![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
